molecular formula C14H11N3O12S3 B14543702 1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) CAS No. 62283-36-7

1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)

Cat. No.: B14543702
CAS No.: 62283-36-7
M. Wt: 509.5 g/mol
InChI Key: MTBPSLYISMPHRY-UHFFFAOYSA-N
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Description

1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) is a complex organic compound characterized by the presence of multiple nitro and sulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation. The reaction conditions often require strong acids such as sulfuric acid and nitric acid to introduce the nitro groups, and fuming sulfuric acid for the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino derivatives of benzene.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Potential use in studying the effects of nitro and sulfonyl groups on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene) is unique due to the combination of nitro and sulfonyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62283-36-7

Molecular Formula

C14H11N3O12S3

Molecular Weight

509.5 g/mol

IUPAC Name

1-[methylsulfonyl-nitro-(3-nitrophenyl)sulfonylmethyl]sulfonyl-3-nitrobenzene

InChI

InChI=1S/C14H11N3O12S3/c1-30(24,25)14(17(22)23,31(26,27)12-6-2-4-10(8-12)15(18)19)32(28,29)13-7-3-5-11(9-13)16(20)21/h2-9H,1H3

InChI Key

MTBPSLYISMPHRY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C([N+](=O)[O-])(S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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